molecular formula C16H20N4O B14184207 3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine CAS No. 923582-95-0

3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B14184207
CAS No.: 923582-95-0
M. Wt: 284.36 g/mol
InChI Key: GSGJITUXOALEGI-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure, with a pentyloxy group and a 1-methyl-1H-pyrazol-4-yl substituent

Preparation Methods

The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the pentyloxy group and the 1-methyl-1H-pyrazol-4-yl substituent. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

    3-(1-Methyl-1H-pyrazol-4-yl)-propionic acid: This compound has a similar pyrazole moiety but lacks the pyrrolo[2,3-b]pyridine core and pentyloxy group.

    2-(1H-pyrazol-1-yl)pyridine: This compound features a pyrazole and pyridine structure but does not have the same substituents as this compound

Properties

CAS No.

923582-95-0

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-5-pentoxy-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H20N4O/c1-3-4-5-6-21-13-7-14-15(10-18-16(14)17-9-13)12-8-19-20(2)11-12/h7-11H,3-6H2,1-2H3,(H,17,18)

InChI Key

GSGJITUXOALEGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC2=C(NC=C2C3=CN(N=C3)C)N=C1

Origin of Product

United States

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